Suicide Inactivation of D-Amino Acid Oxidase: 1-Chloro-1-nitroethane vs. Nitroethane
1-Chloro-1-nitroethane acts as a mechanism-based suicide inactivator of D-amino acid oxidase (DAAO), a property absent in nitroethane [1]. Compound inactivation parameters were Km = 2 mM and kinact = 0.02 s⁻¹, with quantitative release of Cl⁻ and NO₂⁻ [1]. In contrast, nitroethane is oxidized by DAAO as a substrate without causing inactivation [2], making 1-chloro-1-nitroethane a uniquely selective tool for probing flavoenzyme mechanisms [3].
| Evidence Dimension | Mechanism-based enzyme inactivation |
|---|---|
| Target Compound Data | Km = 2 mM; kinact = 0.02 s⁻¹; complete inactivation at 1.5 flavin equivalents |
| Comparator Or Baseline | Nitroethane: substrate for DAAO, no inactivation observed |
| Quantified Difference | Qualitative difference: substrate turnover vs. irreversible covalent inactivation |
| Conditions | D-Amino acid oxidase, nitronate ion (pKa 7.0), pH 8.5, anaerobic/aerobic conditions |
Why This Matters
Researchers requiring selective, covalent flavoenzyme inactivation must use 1-chloro-1-nitroethane; nitroethane cannot substitute for this purpose.
- [1] Alston, T.A., Porter, D.J.T., Bright, H.J. Suicide inactivation of D-amino acid oxidase by 1-chloro-1-nitroethane. J. Biol. Chem. 258(2), 1136-1141 (1983). PMID: 6130086. View Source
- [2] Porter, D.J.T., Voet, J.G., Bright, H.J. Direct evidence for carbanions and covalent N5-flavin-carbanion adducts as catalytic intermediates in the oxidation of nitroethane by D-amino acid oxidase. J. Biol. Chem. 248, 4400-4416 (1973). PMID: 4146553. View Source
- [3] Alston, T.A., Porter, D.J.T., Bright, H.J. The inactivation of D-amino acid oxidase by 1-chloro-1-nitroethane: mechanism and identification of the modified flavin. In: Enzyme inhibition by nitro and nitroso compounds, 1983. View Source
